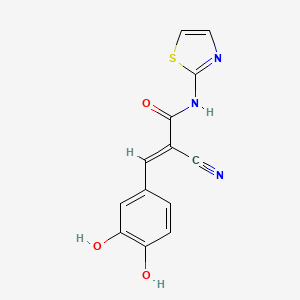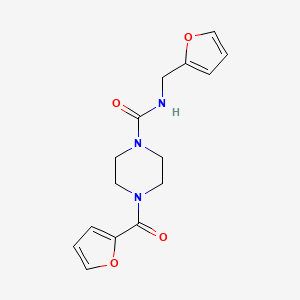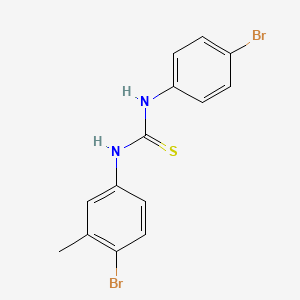![molecular formula C17H16FNO B4834590 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4834590.png)
3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one
説明
3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as FABP inhibitor 1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of propenones and has been found to exhibit inhibitory activity towards fatty acid binding proteins (FABPs). FABPs are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids. Inhibition of FABPs has been linked to various physiological and biochemical effects, making this compound a promising candidate for drug development.
作用機序
3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one inhibitor 1 exerts its inhibitory activity by binding to 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-ones, preventing the transport and metabolism of fatty acids. 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-ones are involved in the uptake and intracellular transport of fatty acids, which are essential for various cellular processes such as energy production and membrane synthesis. Inhibition of 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-ones leads to the accumulation of fatty acids in the cytoplasm, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
Inhibition of 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-ones has been linked to various biochemical and physiological effects. It has been found to reduce inflammation by decreasing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one inhibitor 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
The 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one inhibitor 1 has several advantages for lab experiments. It is a potent and selective inhibitor of 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-ones, making it a useful tool for studying the role of 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-ones in various physiological and pathological conditions. This compound is also stable and can be easily synthesized in large quantities. However, one limitation of 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one inhibitor 1 is that it may exhibit off-target effects, which can complicate data interpretation. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its application in certain experiments.
将来の方向性
There are several future directions for the study of 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one inhibitor 1. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Inhibition of 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-ones has been shown to reduce inflammation, making this compound a promising candidate for drug development. Another potential application is in the treatment of diabetes and metabolic disorders. 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one inhibitor 1 has been shown to improve insulin sensitivity and glucose uptake, which may have therapeutic implications for these conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify any potential off-target effects.
科学的研究の応用
The 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one inhibitor 1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-diabetic, and anti-cancer activities. Inhibition of 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-ones has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. This compound has also been found to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, 3-[(4-fluorobenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one inhibitor 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
IUPAC Name |
(E)-3-[(4-fluorophenyl)methylamino]-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-13-2-6-15(7-3-13)17(20)10-11-19-12-14-4-8-16(18)9-5-14/h2-11,19H,12H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOOHXXXXHAFFI-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4834529.png)


![5-tert-butyl-2,3-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4834569.png)
![N-(4-ethylbenzyl)-N-methyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4834573.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-cyclopropyl-N-(2,5-dimethylphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4834578.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4834585.png)

![methyl 2-[({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4834602.png)

![methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4-[(5-{[(phenylsulfonyl)amino]methyl}-2-furyl)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4834605.png)